molecular formula C12H19NO4S B3871632 3,4-DIMETHOXY-N-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE

3,4-DIMETHOXY-N-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE

Cat. No.: B3871632
M. Wt: 273.35 g/mol
InChI Key: HSORCDSKNKAVMK-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE is an organic compound with a complex structure that includes a benzene ring substituted with methoxy groups and a sulfonamide group

Scientific Research Applications

3,4-DIMETHOXY-N-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to reach room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions for electrophilic aromatic substitution typically involve the use of catalysts like aluminum chloride (AlCl3) and reagents such as halogens or nitrating agents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Similar structure but lacks the sulfonamide group.

    2-Methylpropylbenzene: Similar alkyl group but lacks the methoxy and sulfonamide groups.

    Benzene-1-sulfonamide: Contains the sulfonamide group but lacks the methoxy and alkyl groups.

Uniqueness

3,4-DIMETHOXY-N-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3,4-dimethoxy-N-(2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-9(2)8-13-18(14,15)10-5-6-11(16-3)12(7-10)17-4/h5-7,9,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSORCDSKNKAVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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